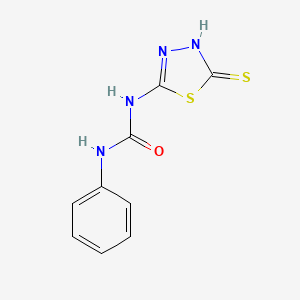

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

Description

BenchChem offers high-quality 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDTUCHCVJYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

Biological Activity and Therapeutic Potential of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Technical Guide

Executive Summary

The compound 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea (often referred to as its tautomer, 1-phenyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By integrating a lipophilic phenyl ring, a hydrogen-bonding urea linker, and an electron-rich 5-sulfanyl-1,3,4-thiadiazole core, this scaffold serves as a foundational building block for designing targeted therapeutics. As an Application Scientist, I have structured this guide to dissect the causality behind its biological efficacy, focusing on its role as a potent kinase inhibitor in oncology and a metalloenzyme disruptor in antimicrobial applications.

Structural Rationale and Pharmacophore Mapping

The biological activity of this compound is not coincidental; it is driven by the precise spatial arrangement of its three distinct structural domains:

-

The Phenyl Ring : Acts as a lipophilic anchor. Substitutions at the para or meta positions govern the compound's ability to embed into hydrophobic pockets of target proteins (e.g., the allosteric sites of kinases)[1].

-

The Urea Linker : Functions as a critical bidentate hydrogen-bond donor/acceptor. This moiety is strategically chosen to mimic the hydrogen-bonding network typically formed by the adenine ring of ATP within the hinge region of receptor tyrosine kinases[2].

-

The 5-Sulfanyl-1,3,4-Thiadiazole Core : The thiadiazole ring provides a rigid, planar geometry that restricts conformational entropy, enhancing target affinity. The 5-sulfanyl (mercapto) group acts as a highly reactive nucleophile for further derivatization (e.g., thioether formation) or as a direct coordinating ligand for metal ions in metalloenzymes (such as the heme iron in fungal CYP51)[2][3].

Mechanisms of Action: Causality in Target Binding

Oncology: Kinase Inhibition and Signal Transduction

Derivatives of 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea have demonstrated profound efficacy in disrupting oncogenic signaling pathways. By acting as ATP-competitive inhibitors, these compounds block the phosphorylation cascades essential for tumor proliferation.

-

PI3K/AKT Pathway : Specific derivatives have shown the ability to halt the growth kinetics of human chronic myeloid leukemia (CML) K562 cells by significantly reducing protein phosphorylation within the PI3K/Akt signaling axis, leading to induced apoptosis[4].

-

VEGFR-2 and BRAF Kinases : Hybridizations of the thiadiazole-urea core with benzothiazoles have yielded compounds capable of dual-inhibition against VEGFR-2 and BRAF, arresting the cell cycle at the G2-M and S-phases[1].

-

FLT3-ITD Mutations : In acute myeloid leukemia (AML), furo-pyrimidine hybrids of this scaffold suppress FLT3 phosphorylation and downstream STAT5/ERK1/2 signaling in the nanomolar range[3].

Kinase Inhibition Pathway: Thiadiazole-urea derivatives block RTK activation, inducing apoptosis.

Antimicrobial Activity: CYP51 and Biofilm Disruption

Beyond oncology, the scaffold is a potent antifungal agent. When hybridized with triazole or fluconazole-like structures, the urea moiety improves target selectivity against fungal lanosterol 14α-demethylase (CYP51). The compounds exhibit fungicidal mechanisms, effectively eradicating fluconazole-resistant Candida albicans biofilms by coordinating with the enzyme's active site and disrupting cell wall synthesis[2].

Structure-Activity Relationship (SAR) Dynamics

To optimize the biological activity of the core scaffold, synthetic modifications are strictly governed by SAR principles. The table below synthesizes quantitative data across various validated targets, demonstrating how specific functional group variations dictate therapeutic efficacy.

| Derivative Modification | Primary Target / Cell Line | Biological Activity (IC50 / MIC) | Mechanistic Impact | Citation |

| Pyrimidin-4-ylthio at 5-position | K562 (CML) | IC50: 0.038 μM | Enhanced lipophilicity; profound PI3K/AKT pathway inhibition. | [4] |

| Benzothiazole hybrid (unsubstituted phenyl) | VEGFR-2 | IC50: 0.17 μM | Unsubstituted phenyl ring maximizes spatial fit in the ATP-binding pocket. | [1] |

| Furo[2,3-d]pyrimidine hybrid | MOLM-13 (AML) | Nanomolar range | Hydrophobic pocket-binding increases selectivity for FLT3-ITD. | [3] |

| Fluconazole-urea analogue | C. albicans (Resistant) | MIC: 1–4 μg/mL | Urea acts as a dual H-bond donor/acceptor, bypassing CYP51 mutations. | [2] |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology—explaining why specific reagents and conditions are mandated.

Synthetic Workflow for the Core Scaffold

The synthesis of 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is achieved via a two-step continuous workflow[1][5].

Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

-

Reagents : Suspend thiosemicarbazide (15 mmol) and anhydrous Na₂CO₃ (15 mmol) in absolute ethanol (15 mL).

-

Reaction : Dropwise add carbon disulfide (CS₂, 30 mmol) dissolved in ethanol. Causality: Na₂CO₃ acts as a mild base to deprotonate the thiol intermediate, driving the cyclization thermodynamically forward without degrading the thiosemicarbazide.

-

Reflux : Heat the mixture under reflux for 8 hours. Monitor via TLC.

-

Isolation : Remove solvent under reduced pressure. Dilute the residue with distilled water and acidify dropwise with concentrated HCl. Causality: Acidification protonates the thiolate salt, forcing the precipitation of the 5-amino-1,3,4-thiadiazole-2-thiol as a yellow solid[3][5].

Step 2: Urea Linkage Formation

-

Reagents : Dissolve the synthesized 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in dry dichloromethane (DCM) under an argon atmosphere.

-

Catalysis : Add N,N-diisopropylethylamine (DIPEA) (12 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the environment and enhances the nucleophilicity of the exocyclic amine without competing with the isocyanate.

-

Coupling : Slowly add phenyl isocyanate (10 mmol). Stir at room temperature overnight[3][5].

-

Validation : Filter the resulting white precipitate. Structural validation must be confirmed via ¹³C-NMR, ensuring the presence of the urea carbonyl peak (~155 ppm) and the thiadiazole carbons (~168 ppm).

Synthetic Workflow: Two-step synthesis of the thiadiazole-urea core scaffold.

In Vitro Kinase Inhibition Assay (VEGFR-2 / PI3K)

To validate the biological activity of synthesized derivatives, an ATP-competitive kinase assay is required.

-

Preparation : Prepare a 10 mM stock solution of the thiadiazole-urea derivative in 100% DMSO. Causality: The lipophilic phenyl and thiadiazole rings render the compound insoluble in aqueous buffers; DMSO ensures complete solvation.

-

Enzyme Incubation : In a 384-well plate, combine the recombinant kinase (e.g., VEGFR-2), the substrate peptide, and the inhibitor at varying concentrations (serial dilutions from 10 μM to 0.1 nM). Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

-

ATP Competition : Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (

) for the specific kinase. Causality: Testing at the -

Detection & Readout : Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) readout after 60 minutes of incubation. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Conclusion & Future Perspectives

The 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea scaffold is a masterclass in rational drug design. By leveraging the rigid thiadiazole core and the dual-hydrogen bonding capacity of the urea linker, researchers can systematically tune the molecule to target specific kinases or metalloenzymes. Future developmental trajectories should focus on the alkylation of the 5-sulfanyl group to generate thioether libraries, further optimizing the pharmacokinetic profile and bioavailability of these potent inhibitors.

References

-

[4] Design and Synthesis of Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea Derivatives With Potent anti-CML Activity Throughout PI3K/AKT Signaling Pathway. PubMed (nih.gov). Available at:[Link]

-

[2] Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar / ACS Omega. Available at:[Link]

-

[1] Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. PMC (nih.gov). Available at:[Link]

-

[3] Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. Available at:[Link]

-

[5] Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PMC (nih.gov). Available at:[Link]

Sources

- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. imtm.cz [imtm.cz]

- 4. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Thiadiazolyl Urea Derivatives: A Technical Whitepaper

Executive Summary

The integration of the 1,3,4-thiadiazole scaffold with a urea linkage represents a privileged structural motif in modern medicinal chemistry. This hybrid pharmacophore combines the mesoionic, lipophilic, and bioisosteric properties of the thiadiazole ring with the hydrogen-bonding capacity of the urea moiety. This guide analyzes the pharmacological versatility of thiadiazolyl urea derivatives, focusing on their dominant roles in oncology (VEGFR-2 inhibition) and microbial enzymology (Urease inhibition) . It provides a blueprint for their rational design, synthesis, and biological validation.

Part 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, offering enhanced metabolic stability and membrane permeability due to its aromaticity and the presence of the sulfur atom. When coupled with a urea linker, the resulting scaffold acts as a potent "hinge binder" in kinase inhibitors and a metal chelator in metalloenzymes.

Core Pharmacophore Analysis

-

The Urea Linker: Acts as a dual hydrogen bond donor/acceptor.[1] In kinase inhibition, it frequently forms a "molecular clip" with the glutamate (Glu) and aspartate (Asp) residues in the ATP-binding pocket.

-

The Thiadiazole Ring: Serves as a flat, aromatic spacer that orients the distal aryl group into the hydrophobic pocket (e.g., the allosteric site of VEGFR-2). Its sulfur atom increases lipophilicity (

), facilitating cell membrane penetration. -

Distal Substituents: Electron-withdrawing groups (EWGs) like

or halogens on the distal phenyl ring typically enhance potency by increasing the acidity of the urea protons, strengthening hydrogen bonds with target residues.

Visualization: SAR Logic

The following diagram illustrates the functional dissection of the thiadiazolyl urea pharmacophore.

Figure 1: Pharmacophore dissection of thiadiazolyl urea derivatives highlighting the specific roles of structural components in target binding.

Part 2: Therapeutic Applications[2][3][4][5][6][7]

Oncology: VEGFR-2 Inhibition and Apoptosis

Angiogenesis, driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a primary target for cancer therapy.[2][3] Thiadiazolyl ureas function largely as Type II kinase inhibitors , stabilizing the enzyme in its inactive 'DFG-out' conformation.

-

Mechanism: The urea moiety forms hydrogen bonds with the catalytic hinge region (specifically Glu883) and the DFG motif (Asp1044).[1] The thiadiazole ring occupies the spacer region, while the distal hydrophobic tail extends into the allosteric pocket created by the movement of the activation loop.

-

Key Data: Derivatives such as Compound 13b and Sorafenib analogues have demonstrated

values in the nanomolar range (e.g., 41.51 nM against VEGFR-2), often surpassing the reference drug Sorafenib. -

Downstream Effects: Inhibition leads to G2/M cell cycle arrest and induction of apoptosis via the mitochondrial pathway (increased Bax/Bcl-2 ratio, Caspase-3/9 activation).

Antimicrobial: Urease Inhibition

Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.[4][5]

-

Mechanism: Thiadiazolyl ureas act as competitive inhibitors.[4] The urea oxygen and thiadiazole nitrogens coordinate with the bi-nickel (

) center in the enzyme's active site, preventing substrate (urea) hydrolysis. -

Efficacy: Compounds often exhibit

values < 5

Quantitative Data Summary

| Compound Class | Target | Reference Standard | Mechanism | |

| Thiadiazole-Urea (13b) | VEGFR-2 | 41.51 nM | Sorafenib (53.32 nM) | Type II Inhibition, Apoptosis |

| Thiadiazole-Sulfonamides | Carbonic Anhydrase IX | 0.1 - 0.5 | Acetazolamide | pH Regulation disruption |

| Triazolothiadiazoles (5k) | Jack Bean Urease | 3.33 | Thiourea (22.45 | Competitive Ni-chelation |

| Adamantyl-Urea (3l) | A. baumannii | 94.5% Inhibition | Colistin | Membrane disruption/Enzyme inhibition |

Part 3: Mechanism of Action (Signaling Pathway)

The following diagram details the signal transduction blockade mediated by thiadiazolyl ureas in an oncology context.

Figure 2: Signal transduction blockade of VEGFR-2 by thiadiazolyl urea derivatives, leading to inhibition of angiogenesis and induction of apoptosis.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are provided. These are "self-validating" systems; the success of each step is confirmed by specific analytical checkpoints.

Protocol 1: Synthesis of 1-(5-Aryl-1,3,4-thiadiazol-2-yl)-3-phenylurea

This workflow utilizes the reaction between a 2-amino-thiadiazole intermediate and an aryl isocyanate. This route is preferred over the phosgene method due to higher safety and yield.

Step 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

-

Reagents: Aromatic carboxylic acid (10 mmol), Thiosemicarbazide (10 mmol),

(5 mL). -

Procedure: Reflux the mixture at 75°C for 3 hours. Cool and pour onto crushed ice. Basify with 10% NaOH to pH 8.

-

Validation: Filter the precipitate. Recrystallize from ethanol. Checkpoint: MP determination and IR (presence of

stretch at ~3300

Step 2: Urea Formation (The Coupling)

-

Reagents: 2-Amino-5-aryl-1,3,4-thiadiazole (from Step 1, 1.0 eq), Aryl isocyanate (1.1 eq), Anhydrous THF or Dioxane (solvent), Triethylamine (catalytic, optional).

-

Procedure:

-

Dissolve the amine in anhydrous THF under

atmosphere. -

Add the aryl isocyanate dropwise at 0°C.

-

Allow to warm to room temperature and stir for 6–12 hours. (Monitor via TLC: Mobile phase Hexane:Ethyl Acetate 7:3).

-

-

Work-up: The urea product usually precipitates out. Filter the solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/DMF.

-

Validation (Self-Check):

-

IR: Disappearance of isocyanate peak (~2270

). Appearance of Urea Carbonyl ( -

1H NMR: Appearance of two distinct singlet protons for

(

-

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)

This assay validates the biological efficacy of the synthesized compound.

-

Preparation: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (Sigma). Incubate overnight at 37°C.

-

Reaction Mix: Add test compounds (dissolved in DMSO, serial dilutions) to the wells. Add ATP (10

) and recombinant VEGFR-2 enzyme (10 ng/well) in kinase buffer ( -

Incubation: Incubate for 1 hour at 37°C. (The enzyme transfers phosphate from ATP to the substrate).

-

Detection: Wash wells (PBS-T). Add anti-phosphotyrosine antibody conjugated with HRP (Horseradish Peroxidase). Incubate 1 hour.

-

Readout: Add TMB substrate. Stop reaction with

. Measure Absorbance at 450 nm. -

Calculation:

-

Control: Enzyme + ATP + DMSO (no inhibitor).

-

Blank: No Enzyme.

-

Part 5: Synthesis Workflow Diagram

Figure 3: Step-by-step synthetic pathway for generating thiadiazolyl urea libraries.

References

-

Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Source: ResearchGate (2021).

-

Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2. Source: RSC Advances (2023).

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Source: PMC - NIH (2021).

-

Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors. Source: ACS Omega - PMC (2023).

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: MDPI Pharmaceuticals (2025).

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: MDPI Molecules (2025).

Sources

- 1. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07562A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Strategic Pharmacophore Architectures: 1,3,4-Thiadiazole Urea Hybrids

Technical Review & Application Guide for Medicinal Chemists

Executive Summary

The fusion of the 1,3,4-thiadiazole scaffold with a urea linker represents a "privileged structure" strategy in modern drug discovery.[1] This architecture leverages the thiadiazole ring's mesoionic character and high lipophilicity for membrane permeability, while the urea moiety (–NH–CO–NH–) functions as a critical hydrogen-bond donor/acceptor motif. This guide analyzes the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of these hybrids, specifically targeting VEGFR-2 kinase inhibition in oncology and urease inhibition in antimicrobial applications.

Structural Rationale & Pharmacophore Modeling

The efficacy of 1,3,4-thiadiazole urea derivatives stems from their ability to mimic biological substrates and bind to ATP pockets.

-

The Urea Linker (The Hinge Binder): In kinase inhibitors (e.g., Sorafenib mimics), the urea moiety forms a "DD" (Donor-Donor) or "DDA" hydrogen bonding network with the backbone residues of the kinase hinge region (typically Asp/Glu).

-

The 1,3,4-Thiadiazole Ring: Acts as a bioisostere of phenyl or pyridine rings but with improved water solubility and metabolic stability. It serves as a spacer that orients the hydrophobic "tail" of the molecule into the deep hydrophobic pocket of the target protein.

Synthetic Architectures

Two primary pathways dominate the synthesis of these compounds. The choice depends on the availability of reagents and the stability of the amine precursors.

Pathway Analysis (DOT Visualization)

The following diagram outlines the Isocyanate Route (Method A) and the Carbamate Intermediate Route (Method B).

Figure 1: Divergent synthetic pathways for thiadiazole urea assembly. Method A is preferred for "Click" efficiency; Method B avoids handling toxic isocyanates.

Therapeutic Mechanisms: Oncology (VEGFR-2 Inhibition)[2]

A primary application of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key driver of tumor angiogenesis.[2]

Mechanism of Action

The 1,3,4-thiadiazole urea derivatives function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of VEGFR-2.

-

ATP Competition: The heterocycle occupies the adenine binding pocket.

-

H-Bonding: The urea nitrogens form hydrogen bonds with the catalytic residue Glu885 and Asp1046 in the DFG motif.

-

Hydrophobic Interaction: The substituent on the thiadiazole ring extends into the hydrophobic allosteric pocket, preventing the activation loop from shifting to the active state.

Signaling Cascade Interruption

Figure 2: Signal transduction blockade. The inhibitor targets the VEGFR-2 kinase domain, halting downstream PI3K/Akt and MAPK cascades.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes key SAR findings derived from recent high-impact studies (2020-2025), focusing on the optimization of the R1 (Thiadiazole substituent) and R2 (Urea terminal phenyl) groups.

Core Structure: R1-(1,3,4-Thiadiazole)-NH-CO-NH-Phenyl-R2

| Compound ID | R1 (Thiadiazole C-5) | R2 (Phenyl Urea p-sub) | Target / Assay | Potency (IC50) | Insight | Ref |

| 7b | 4-Chlorophenyl | 4-Fluoro | VEGFR-2 (Enzymatic) | 40.65 nM | Halogens on both rings maximize hydrophobic pocket filling. | [1] |

| 20b | 3-(p-Tolyl) | 4-Benzamide | MCF-7 (Breast Cancer) | 0.05 µM | Bulky benzamide tail improves selectivity for breast cancer lines. | [2] |

| 6b | Ethyl | 2-Methoxy | Acetylcholinesterase | 1.17 µM | Aliphatic R1 reduces potency compared to aromatic; Methoxy aids solubility. | [3] |

| Gen-1 | Phenyl | H (Unsubstituted) | S. aureus (Bacteria) | MIC > 100 µg/mL | Unsubstituted phenyl rings show poor membrane penetration in microbes. | [4] |

| Sorafenib | (Pyridine Analog) | 4-Cl-3-CF3 | VEGFR-2 | 53.32 nM | Reference drug. Note that thiadiazole analog 7b outperforms it.[2] | [1] |

Key SAR Rules:

-

Electron Withdrawal: Electron-withdrawing groups (Cl, F, CF3) on the terminal phenyl ring (R2) significantly enhance cytotoxic activity by increasing the lipophilicity and acidity of the urea NHs.

-

Steric Bulk: Large groups at R1 (e.g., 4-chlorophenyl) are preferred over small alkyl groups for kinase inhibition, as they anchor the molecule in the ATP pocket.

Validated Experimental Protocols

Protocol: Synthesis of 1-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Methodology adapted for high purity and yield.

Reagents: 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.0 eq), Phenyl isocyanate (1.1 eq), Anhydrous 1,4-Dioxane, Triethylamine (TEA).

-

Dissolution: Dissolve 2.1g (10 mmol) of the amine precursor in 20 mL of anhydrous 1,4-dioxane in a round-bottom flask.

-

Activation: Add 0.5 mL of Triethylamine (catalytic base) and stir at room temperature for 15 minutes.

-

Addition: Add Phenyl isocyanate (1.2 mL, 11 mmol) dropwise over 10 minutes to prevent exotherm spikes.

-

Reflux: Heat the mixture to reflux (101°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. Pour the reaction mixture into 100 mL of crushed ice/water.

-

Purification: Filter the resulting precipitate. Wash with cold water (3x) and diethyl ether (2x) to remove unreacted isocyanate. Recrystallize from hot ethanol.

-

Expected Yield: 80-90%.[3]

-

Validation: IR peak at 1650-1690 cm⁻¹ (C=O stretch of urea).

-

Protocol: In Vitro VEGFR-2 Kinase Assay

Self-validating enzymatic inhibition check.

-

Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilution: Serial dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve concentrations from 0.1 nM to 10 µM.

-

Incubation: Mix Recombinant VEGFR-2 enzyme (0.2 µg/mL) with the test compound for 15 minutes at room temperature.

-

Reaction Start: Add ATP (at Km concentration) and Substrate (Poly Glu:Tyr 4:1).

-

Detection: Incubate for 60 minutes at 30°C. Stop reaction using ADP-Glo™ reagent (Promega). Read luminescence.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

References

-

Development of New Thiadiazole Derivatives as VEGFR‐2 Inhibitors. Archiv der Pharmazie, 2025.[2] 2[1][2][4][5][6][7][8][9]

-

Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors. RSC Advances, 2024. 5[1][2][5][6][7][8][9]

-

Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. Elsevier Pure, 2014. 9[1][2][4][5][6][7][8]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues. Journal of Pharmaceutical Sciences, 2021. 3[2][4][5][6][7][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07562A [pubs.rsc.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

Technical Monograph: Antimicrobial & Pharmacological Profiling of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

[1][2]

Executive Summary

The compound 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea represents a privileged scaffold in medicinal chemistry, merging the lipophilic, H-bonding capacity of a diaryl urea with the bio-isosteric versatility of the 1,3,4-thiadiazole ring.[1] This guide provides an in-depth technical analysis of its antimicrobial properties, driven by its ability to inhibit bacterial DNA gyrase and fungal glucosamine-6-phosphate synthase.[1]

While the core molecule exhibits baseline activity, its primary value lies as a lead structure (pharmacophore) where the C-5 sulfanyl (-SH) group serves as a nucleophilic handle for diversification, and the urea bridge facilitates critical hydrogen bonding within active sites.[1] This document outlines the synthesis, mechanism of action (MoA), and validated experimental protocols for evaluating this compound.

Chemical Architecture & Synthesis[1][2][3]

Structural Rationale

The molecule consists of three distinct pharmacophoric units:

-

1,3,4-Thiadiazole Ring: Acts as a bioisostere of pyrimidine, enhancing metabolic stability and facilitating

- -

Urea Linker (-NH-CO-NH-): Provides a rigid spacer with dual hydrogen bond donor/acceptor sites, crucial for binding to the ATP-binding pocket of kinases and topoisomerases.[1]

-

C-5 Sulfanyl Group (-SH): Exists in a thione-thiol tautomeric equilibrium, offering redox capability and a site for S-alkylation to improve lipophilicity (LogP).[1]

Synthesis Protocol

The most robust synthetic route involves the nucleophilic addition of 5-amino-1,3,4-thiadiazole-2-thiol to phenyl isocyanate .[1] This reaction is thermodynamically favored and typically proceeds in high yield without the need for complex catalysts.[1]

Protocol: One-Pot Synthesis

-

Reagents: 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol), Phenyl isocyanate (11 mmol), Anhydrous Pyridine (Solvent/Base).[1]

-

Procedure:

-

Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in 20 mL of anhydrous pyridine under an inert atmosphere (

). -

Add phenyl isocyanate dropwise over 15 minutes at

to prevent exothermic side reactions. -

Reflux the mixture at

for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1). -

Cool to room temperature and pour into ice-cold water (100 mL) containing HCl (to neutralize pyridine).

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/DMF.[1]

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway via nucleophilic addition of aminothiadiazole to phenyl isocyanate.

Antimicrobial Mechanism of Action (MoA)[1][2]

The antimicrobial efficacy of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is multimodal, reducing the likelihood of rapid resistance development.[1]

Bacterial DNA Gyrase Inhibition

Similar to fluoroquinolones, the thiadiazole-urea scaffold targets the DNA Gyrase B subunit (GyrB) .[1] The urea moiety mimics the ATP adenine ring, forming hydrogen bonds with Asp73 and Gly77 (residue numbering based on E. coli GyrB).[1] This competitively inhibits ATP hydrolysis, preventing the introduction of negative supercoils into DNA, leading to replication arrest.[1]

Fungal GlmS Inhibition

In fungal pathogens (C. albicans), the compound targets Glucosamine-6-phosphate synthase (GlmS) .[1] The thiadiazole ring acts as a glutamine antimetabolite, binding to the enzyme's N-terminal domain.[1] This blocks the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the fungal cell wall chitin.[1]

Mechanistic Pathway Diagram[1][2]

Figure 2: Dual mechanism of action targeting bacterial replication and fungal cell wall synthesis.[1]

Structure-Activity Relationship (SAR)[1][2][3][4]

Optimizing this scaffold requires understanding specific substitution effects:

| Structural Region | Modification | Effect on Activity |

| Phenyl Ring | Electron-Withdrawing Groups (EWG) (e.g., 4-Cl, 4-NO2, 4-CF3) | Increases Potency. Enhances the acidity of the urea NH protons, strengthening H-bonds with the target enzyme.[1] |

| Phenyl Ring | Electron-Donating Groups (EDG) (e.g., 4-OMe, 4-CH3) | Decreases Potency. Weakens urea H-bonding capability; reduces lipophilicity. |

| C-5 Sulfanyl | S-Alkylation (e.g., Benzyl, Methyl) | Variable. Large hydrophobic groups (e.g., 4-chlorobenzyl) can improve membrane permeability and fit into hydrophobic pockets of kinases/gyrases.[1] |

| Urea Linker | Replacement with Thiourea | Maintains/Slight Decrease. Thiourea is more lipophilic but forms weaker H-bonds compared to urea.[1] |

Experimental Protocols

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 25923, E. coli ATCC 25922).

Reagents:

-

Mueller-Hinton Broth (MHB).[1]

-

Resazurin dye (viability indicator).[1]

-

Test Compound (dissolved in DMSO).[1]

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup: Use a 96-well microtiter plate. Add

of MHB to all wells.[1] -

Serial Dilution: Add

of compound stock ( -

Inoculation: Add

of diluted bacterial suspension to each well. -

Incubation: Incubate at

for 18–24 hours. -

Readout: Add

of Resazurin (0.015%).[1] Incubate for 2 hours. Blue

References

-

Synthesis and Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Asian Journal of Chemistry. (2013). [Link]

-

Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives. Bioorganic & Medicinal Chemistry Letters. (2019). [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review. Molecules (MDPI). (2025).[1] [Link]

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Medicinal Chemistry (Hilaris). (2023).[1] [Link][1]

-

Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. European Journal of Medicinal Chemistry. (2016). [Link]

The Sulfanyl Group: A Linchpin in the Bioactivity of Thiadiazole Urea Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. When integrated with a urea moiety, the resulting thiadiazole urea derivatives exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, and herbicidal effects. Within this molecular framework, the often-overlooked sulfanyl group (-SH or -SR) at the C5 position emerges as a critical determinant of bioactivity. This technical guide provides an in-depth exploration of the multifaceted role of the sulfanyl group, elucidating its influence on molecular interactions, pharmacokinetic properties, and overall therapeutic potential. We will delve into the structure-activity relationships, mechanistic insights, and synthetic strategies that underscore the significance of this functional group, offering a comprehensive resource for scientists engaged in the design and development of novel thiadiazole urea-based therapeutics.

The Thiadiazole Urea Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its widespread use as a pharmacophore.[1] The incorporation of a urea linkage (-NH-CO-NH-) introduces additional hydrogen bonding capabilities, enhancing the molecule's ability to interact with biological targets. The combination of these two moieties results in the thiadiazole urea scaffold, a versatile platform for the development of a wide array of bioactive compounds.[2] These derivatives have demonstrated a diverse range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and herbicidal effects.[1][3]

The general structure of a 5-sulfanyl-1,3,4-thiadiazol-2-yl urea derivative is depicted below:

Caption: General chemical structure of 5-sulfanyl-1,3,4-thiadiazole urea derivatives.

The Pivotal Role of the Sulfanyl Group in Bioactivity

The sulfanyl group, whether as a thiol (-SH) or a thioether (-SR), is not merely a passive substituent. Its strategic placement on the thiadiazole ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets.

Modulation of Target Binding and Enzyme Inhibition

The sulfur atom of the sulfanyl group can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for ligand-receptor binding. For instance, in the context of enzyme inhibition, the sulfanyl group can act as a key anchoring point within the active site.

-

Hydrogen Bonding: The lone pair of electrons on the sulfur atom can act as a hydrogen bond acceptor. While weaker than those formed by oxygen or nitrogen, these interactions can contribute significantly to the overall binding affinity.

-

Metal Chelation: The soft nature of the sulfur atom makes it an excellent ligand for soft metal ions present in the active sites of metalloenzymes. This chelating ability can lead to potent enzyme inhibition.

-

Hydrophobic Interactions: When the sulfanyl group is substituted with an alkyl or aryl group (thioether), it contributes to the lipophilicity of the molecule, facilitating hydrophobic interactions with nonpolar pockets in the target protein.

A notable example is the inhibition of c-Jun N-terminal kinase (JNK), where thiadiazole derivatives targeting the JIP-JNK interaction site have shown promise.[4] Structure-activity relationship (SAR) studies of these inhibitors revealed that modifications at the 5-position, often involving a sulfanyl-linked moiety, are critical for potency.[4]

Influence on Physicochemical Properties and Pharmacokinetics

The sulfanyl group significantly impacts key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity: The nature of the 'R' group in a thioether (-SR) can be tailored to modulate the overall lipophilicity of the compound. This is a critical parameter for cell membrane permeability and bioavailability.

-

Metabolic Stability: The sulfanyl linkage can be a site of metabolic transformation, primarily through oxidation to sulfoxides and sulfones. While this can lead to inactivation, in some cases, the metabolites may exhibit their own biological activity. The selective action of certain thiadiazolyl urea herbicides is attributed to differential rates of N-demethylation and metabolism of the sulfanyl-containing parent compound in different plant species.[5]

A Versatile Linker for Structural Elaboration

The sulfanyl group serves as a convenient chemical handle for the synthesis of diverse libraries of thiadiazole urea derivatives. The nucleophilicity of the thiol group allows for straightforward S-alkylation or S-arylation reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the thiadiazole core. This synthetic tractability is invaluable in lead optimization campaigns.

Structure-Activity Relationship (SAR) Insights

SAR studies consistently highlight the importance of the substituent at the 5-position of the thiadiazole ring. In many cases, a sulfanyl or substituted sulfanyl group is a key determinant of activity. For instance, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antidepressant and anxiolytic activities.[6][7] The variation of the substituent on the sulfanyl group led to significant differences in potency, with a methoxybenzylsulfanyl group proving to be particularly effective.[6]

Similarly, in the development of antibacterial agents, the introduction of a sulfonylpiperazine structure via a sulfanyl linker on the 1,3,4-thiadiazole ring resulted in compounds with substantial antimicrobial efficacy.[8]

The following table summarizes the impact of sulfanyl group modifications on the bioactivity of selected thiadiazole urea derivatives:

| Parent Compound | Sulfanyl Group Modification | Target/Activity | Observed Effect | Reference |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole | -S-CH2-Ph-OCH3 | Antidepressant/Anxiolytic | Increased potency | [6] |

| 1,3,4-Thiadiazole | -S-piperazinyl-sulfonyl | Antibacterial | Significant antimicrobial efficacy | [8] |

| Flurbiprofen-thiadiazole urea | Varied aryl/alkyl on urea | Tyrosinase inhibition, Cytotoxicity | Potent inhibition and cytotoxicity | [9] |

| Thiadiazolyl urea | -S-tert-butyl | Herbicidal | Strong herbicidal activity | [5] |

Experimental Protocols

General Synthesis of 5-Sulfanyl-1,3,4-thiadiazol-2-yl Urea Derivatives

The synthesis of these compounds typically involves a multi-step process. A general synthetic route is outlined below.

Caption: A representative synthetic workflow for 5-sulfanyl-1,3,4-thiadiazol-2-yl urea derivatives.

Step-by-Step Methodology:

-

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol: Thiosemicarbazide is cyclized using carbon disulfide in the presence of a base like potassium hydroxide.[10]

-

Diazotization: The resulting 5-amino-1,3,4-thiadiazole-2-thiol is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures.

-

Thiocyanation: The diazonium salt is then reacted with a thiocyanate salt, such as potassium thiocyanate, to introduce the thiocyanate group at the 5-position.

-

Reduction to Thiol: The thiocyanate group is reduced to a thiol (-SH) using a suitable reducing agent like sodium borohydride.

-

Urea Formation: The 5-sulfanyl-1,3,4-thiadiazol-2-amine is reacted with an appropriate isocyanate (R-NCO) in an aprotic solvent to yield the final thiadiazole urea derivative.

In Vitro Bioactivity Assessment: A General Workflow

The biological evaluation of the synthesized compounds is crucial to determine their therapeutic potential.

Caption: A generalized workflow for the in vitro bioactivity assessment of thiadiazole urea derivatives.

Key Experimental Protocols:

-

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar diffusion methods against a panel of pathogenic bacteria and fungi.[8]

-

Anticancer Activity: The cytotoxic effects of the compounds are evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

Enzyme Inhibition Assays: The inhibitory activity against specific enzyme targets (e.g., tyrosinase, acetylcholinesterase) is measured using spectrophotometric or other appropriate methods.[2][9]

Future Perspectives and Conclusion

The sulfanyl group is a key player in the bioactivity of thiadiazole urea derivatives, influencing everything from target binding to pharmacokinetic properties. A thorough understanding of its role is essential for the rational design of more potent and selective therapeutic agents. Future research should focus on:

-

Bioisosteric Replacement: Exploring the replacement of the sulfanyl group with other bioisosteres to fine-tune the properties of the lead compounds.[11][12]

-

Prodrug Strategies: Utilizing the sulfanyl group as a point of attachment for promoieties to improve drug delivery and targeting.

-

Computational Modeling: Employing molecular docking and other in silico methods to better predict the interactions of the sulfanyl group with biological targets and guide the design of new derivatives.

References

-

Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Biological Archives. [Link]

-

Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. (n.d.). PubMed. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. [Link]

-

Synthesis, crystal structure and biological evaluation of thiadiazole derivatives containing urea moiety as anti-bacterial agents. (2024). ResearchGate. [Link]

-

Synthesis of flurbiprofen thiadiazole urea derivatives and assessment of biological activities and molecular docking studies. (2023). PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. (n.d.). PMC. [Link]

-

The structure–activity relationship of the thiazolyl-urea derivatives... (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. (n.d.). ResearchGate. [Link]

-

A mode of selective action of thiadiazolyl urea herbicides. (n.d.). PubMed. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. [Link]

-

Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. (n.d.). PMC. [Link] 12.[2][3][8]triazolo[3,4-b][1][3][8]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. (2023). PMC. [Link]

-

a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025). pharmedicopublishers.com. [Link]

-

Synthesis of thiazole derivatives (9), (10), urea derivatives (11a and... (n.d.). ResearchGate. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2025). ResearchGate. [Link]

-

Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers. [Link]

-

Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies. (n.d.). Semantic Scholar. [Link]

-

Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. (2001). PubMed. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PMC - NIH. [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. [Link]

-

Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. (2001). ACS Publications. [Link]

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2023). Hilaris. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mode of selective action of thiadiazolyl urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of flurbiprofen thiadiazole urea derivatives and assessment of biological activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmedicopublishers.com [pharmedicopublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. openaccessjournals.com [openaccessjournals.com]

History and discovery of phenyl-thiadiazolyl urea analogs

An In-Depth Technical Guide to the History and Discovery of Phenyl-Thiadiazolyl Urea Analogs

Abstract

The phenyl-thiadiazolyl urea scaffold represents a remarkable journey of chemical discovery, evolving from its initial application in agriculture to a versatile and potent pharmacophore in modern drug development. This guide provides a comprehensive exploration of this chemical class, beginning with the seminal discovery of Thidiazuron (TDZ) as a potent plant growth regulator. We delve into the synthetic methodologies developed to access these analogs, explore their diverse mechanisms of action in both plant and mammalian systems, and present a detailed analysis of their structure-activity relationships (SAR). Particular focus is given to their evolution as kinase inhibitors for oncology, supported by detailed experimental protocols and pathway diagrams. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the therapeutic potential of this important heterocyclic motif.

Introduction

The N-phenyl-N'-thiadiazol-5-ylurea core structure is a privileged scaffold in chemical biology and medicinal chemistry. Characterized by a central urea linkage connecting a phenyl ring and a thiadiazole heterocycle, these compounds have demonstrated an extraordinary range of biological activities. Initially rising to prominence as a cotton defoliant and plant growth regulator, the scaffold's unique electronic and structural properties soon captured the attention of medicinal chemists. The urea moiety's ability to act as a rigid hydrogen bond donor-acceptor unit makes it an ideal hinge-binding element for many protein kinases, which are critical targets in oncology. This guide traces the history of these fascinating molecules, from their agricultural roots to their current status as promising therapeutic agents.

Chapter 1: The Dawn of a Scaffold - Thidiazuron (TDZ) and Plant Biology

The story of phenyl-thiadiazolyl ureas begins in the 1970s with the discovery of Thidiazuron (TDZ), chemically N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea.[1] Originally developed and used as a cotton defoliant, its potent effects on plant physiology quickly became apparent.[2][3]

Mechanism of Action in Plants

TDZ is a synthetic plant growth regulator with powerful cytokinin-like activity, often far exceeding that of natural purine-based cytokinins.[2][4][5] Its mode of action is multifaceted and not yet fully elucidated, but it is known to influence the three primary plant hormones: cytokinins, auxins, and ethylene.[2][6]

The primary mechanisms are believed to be:

-

Direct Cytokinin Receptor Activation: TDZ can directly bind to and activate plant cytokinin receptors, initiating downstream signaling pathways that stimulate cell division and growth.[1][4]

-

Inhibition of Cytokinin Degradation: TDZ is a potent inhibitor of the enzyme cytokinin oxidase/dehydrogenase (CKX), which is responsible for degrading cytokinins.[1][7] This inhibition leads to an accumulation of endogenous cytokinins, amplifying their growth-promoting effects.

-

Modulation of Auxin Levels: TDZ can also exhibit auxin-like effects and influence the metabolism and transport of endogenous auxins, contributing to its diverse morphoregulatory roles in tissue culture, such as inducing somatic embryogenesis.[8][9][10]

These combined effects make TDZ an invaluable tool in plant tissue culture for inducing organogenesis and regeneration, particularly in woody and recalcitrant species.[4][5][11]

Chapter 2: Synthesis and Chemical Space Exploration

The synthesis of phenyl-thiadiazolyl urea analogs is generally straightforward, allowing for extensive exploration of the chemical space through modification of both the phenyl and thiadiazole portions of the molecule.

General Synthesis Protocol

A common synthetic route involves the reaction of an appropriately substituted 2-amino-1,3,4-thiadiazole with a phenyl isocyanate. Alternatively, the 2-amino-1,3,4-thiadiazole can be reacted with phosgene or a phosgene equivalent (like diphosgene) to form a thiadiazolyl isocyanate, which is then coupled with a substituted aniline.[12]

Step-by-Step Methodology:

-

Thiadiazole Formation: The synthesis typically begins with the formation of the 5-substituted-2-amino-1,3,4-thiadiazole core. This can be achieved by cyclizing a thiosemicarbazide with an appropriate reagent.

-

Isocyanate Generation: A substituted aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to generate the corresponding phenyl isocyanate.

-

Urea Formation: The 5-substituted-2-amino-1,3,4-thiadiazole from Step 1 is reacted with the phenyl isocyanate from Step 2, typically in an aprotic solvent like toluene or THF, often with gentle heating, to yield the final phenyl-thiadiazolyl urea product.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

This modular synthesis allows for the creation of large libraries of analogs for screening purposes.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Talk about the effect of thidiazuron on cotton defoliation and grape swelling - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. Thidiazuron - Tianlong Biotechnology [cn-agro.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. TDZ-Induced High Frequency Plant Regeneration through Direct Shoot Organogenesis in Stevia rebaudiana Bertoni: An Important Medicinal Plant and a Natural Sweetener [scirp.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Effect of Light and Cytokinin Modulators on Adventitious Shooting in Melia volkensii Gürke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ) Clinisciences [clinisciences.com]

- 11. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP3191482A1 - 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives - Google Patents [patents.google.com]

- 13. itmedicalteam.pl [itmedicalteam.pl]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea , a privileged scaffold in kinase inhibition (e.g., PI3K/Akt pathway) and antimicrobial research.

Abstract & Scientific Rationale

The 1,3,4-thiadiazole urea pharmacophore is a critical structural motif in modern drug design, exhibiting potent bioactivity ranging from acetylcholinesterase (AChE) inhibition to anticancer properties against chronic myeloid leukemia (CML) cell lines.

This protocol addresses the synthetic challenge of chemoselectivity . The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, contains three potential nucleophilic sites: the exocyclic amine, the endocyclic nitrogens, and the exocyclic thiol (often existing as a thione tautomer). This guide provides a controlled methodology to exclusively target the exocyclic amine with phenyl isocyanate, preventing the formation of unwanted S-carbamoyl byproducts or bis-urea derivatives.

Chemical Foundation: Tautomerism & Reactivity

Understanding the starting material is prerequisite to success. 5-amino-1,3,4-thiadiazole-2-thiol (AMT) exists in a tautomeric equilibrium between the thiol and thione forms.

-

Thiol Form: Aromatic character, S-H bond present.

-

Thione Form: NH character, C=S bond present (Major contributor in polar solvents).

While the thiol group is nucleophilic, the exocyclic amine (-NH2) at position 2 is significantly more nucleophilic towards "hard" electrophiles like isocyanates, provided the reaction conditions (solvent polarity and temperature) are controlled.

Reaction Scheme

The synthesis involves the nucleophilic addition of the thiadiazole amine to phenyl isocyanate.

Figure 1: Reaction pathway highlighting the critical nucleophilic attack and potential side reactions.

Experimental Protocol

Materials & Equipment[1][2][3][4][5]

-

Reagents:

-

Equipment:

-

Three-neck round-bottom flask (100 mL).

-

Inert gas line (Argon or Nitrogen).

-

Reflux condenser with CaCl2 drying tube.

-

Magnetic stirrer and oil bath.

-

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Preparation: Flame-dry the glassware and flush with Argon to remove atmospheric moisture. Rationale: Isocyanates hydrolyze rapidly with water to form anilines, which then react with remaining isocyanate to form symmetric diphenylurea (a difficult-to-remove impurity).

-

Solubilization: Charge the flask with 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol, 1.33 g) . Add anhydrous Pyridine (15 mL) .

-

Activation: Stir at room temperature for 10 minutes until a homogeneous suspension/solution is achieved. Pyridine acts as a base to activate the amine.

Phase 2: Controlled Addition (The Critical Step)

-

Addition: Add Phenyl Isocyanate (10 mmol, 1.1 mL) dropwise over 15 minutes.

-

Note: Do not add in bolus. The exotherm can promote attack at the sulfur atom.

-

-

Reaction: Heat the mixture to reflux (115°C) for 4–6 hours .

-

Monitoring: Check TLC (Mobile phase: CHCl3:MeOH 9:1). The starting amine spot (polar, near baseline) should disappear, and a new less polar spot (Rf ~0.4–0.5) should appear.

-

Phase 3: Workup & Purification

-

Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) containing conc. HCl (5 mL) .

-

Filtration: Filter the solid precipitate using a Buchner funnel. Wash copiously with cold water to remove pyridinium salts.

-

Purification: Recrystallize the crude solid from hot Ethanol or DMF/Water (4:1) .

-

Criteria: Dissolve at boiling point; allow slow cooling to 4°C to grow crystals.

-

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Validation

A self-validating system requires confirming the formation of the urea linkage and the integrity of the thiadiazole ring.

| Technique | Expected Signal | Structural Assignment |

| FT-IR | 3100–3350 cm⁻¹ (Broad) | N-H stretching (Urea + Thiol/Thione tautomer) |

| 1660–1690 cm⁻¹ (Strong) | C=O (Urea Carbonyl) – Diagnostic Peak | |

| 1590–1620 cm⁻¹ | C=N (Thiadiazole ring) | |

| ~2270 cm⁻¹ | ABSENCE of Isocyanate peak (Confirms consumption) | |

| ¹H NMR | δ 9.0–11.0 ppm (s, 2H) | Urea -NH- protons (D₂O exchangeable) |

| (DMSO-d₆) | δ 13.0–13.5 ppm (s, 1H) | -SH / -NH (Thione) proton |

| δ 6.9–7.6 ppm (m, 5H) | Phenyl aromatic protons | |

| MS (ESI) | [M+H]⁺ or [M-H]⁻ | Molecular Ion check (Calc MW: ~252.3 g/mol ) |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Solid

-

Cause: Incomplete removal of pyridine or presence of diphenylurea.

-

Solution: Ensure the HCl quench is acidic enough (pH < 2) to fully sequester pyridine. If diphenylurea (white solid, mp > 230°C) is present, it is insoluble in boiling ethanol; filter it off while the solution is hot during recrystallization.

-

-

Issue: S-Carbamoylation (Reaction at Sulfur)

-

Cause: Reaction temperature too high during addition.

-

Solution: Maintain temperature < 20°C during the isocyanate addition. The amine is kinetically favored at lower temperatures.

-

-

Green Chemistry Alternative:

-

Replace Pyridine with THF (Tetrahydrofuran) using Triethylamine (1.1 eq) as the base. Reflux for 12 hours. This simplifies workup (remove solvent, wash with water).

-

References

-

Li, W. Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33–36.

-

Abdel Rahman, D. E., & Mohamed, K. O. (2014).[6] Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity.[6][7][8] Der Pharma Chemica, 6(1), 323-335.[6]

-

Jubie, S., et al. (2019). Design and Synthesis of Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea Derivatives. Bioorganic & Medicinal Chemistry Letters, 29(14), 1831-1835.

-

Al-Amiery, A. A., et al. (2013). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 25(1), 487-489.

Sources

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. chemmethod.com [chemmethod.com]

Application Note: Solvent Selection & Formulation Strategies for Thiadiazolyl Urea Derivatives

Executive Summary

Thiadiazolyl urea derivatives represent a potent class of heterocyclic compounds with applications ranging from agronomy (e.g., Thidiazuron) to oncology (c-Met kinase inhibitors). However, their physicochemical profile—characterized by high lipophilicity, strong intermolecular hydrogen bonding, and crystalline rigidity—presents significant solubility challenges.

This guide provides a tiered solvent selection strategy. It moves beyond simple "trial and error" by analyzing the structural causality of insolubility and offering validated protocols for preparing stable stock solutions, recrystallization systems, and bio-compatible assay formulations.

Physicochemical Context: Why Are They Insoluble?

To select the right solvent, one must understand the solute.[1] Thiadiazolyl urea derivatives possess two distinct structural motifs that compete against dissolution:

-

The Urea Bridge (

): This moiety acts as both a hydrogen bond donor and acceptor. In the solid state, urea derivatives form an extensive, tightly packed hydrogen-bond network (often "tapes" or "sheets") that resists disruption by solvents. -

The Thiadiazole Ring: This sulfur-nitrogen heterocycle is aromatic and electron-deficient. It contributes to

-

The Consequence: These compounds often exhibit high melting points and poor solubility in water and non-polar organic solvents (like hexane). Successful dissolution requires a solvent capable of disrupting the urea hydrogen bond network while accommodating the lipophilic aromatic rings.

Solvent Selection Strategy

Tier 1: Primary Solvents for Stock Solutions (Screening & Storage)

For biological assays, the goal is a high-concentration stock (10–100 mM) that remains stable at

| Solvent | Suitability | Mechanism of Action | Recommendation |

| DMSO (Dimethyl sulfoxide) | Excellent | High dielectric constant ( | Standard. Use anhydrous DMSO for storage to prevent urea hydrolysis. |

| DMF (Dimethylformamide) | Good | Polar aprotic; good for very hydrophobic analogs. | Backup. Use if DMSO fails. Note higher toxicity in cell-based assays. |

| Ethanol/Methanol | Poor | Protic solvents often cannot break the crystal lattice of substituted ureas. | Avoid for stocks. Risk of precipitation upon cooling.[2] |

Tier 2: Recrystallization Systems (Purification)

Purification requires a system where solubility changes drastically with temperature or solvent composition.

-

Anti-Solvent Method (Preferred): Dissolve in a minimal amount of hot polar solvent (DMF or DMSO), then slowly add a miscible non-solvent (Water or Ethanol) until turbidity appears.

-

Thermal Gradient: Ethanol is often a poor solvent at RT but effective at boiling point (

), making it ideal for recrystallization of less rigid derivatives.

Tier 3: In Vivo/Assay Vehicles (Formulation)

Pure DMSO is toxic to cells (

-

Standard Vehicle: 5% DMSO + 40% PEG 400 + 55% Saline/Water.

-

Solubility Enhancers: Tween 80 (0.5–1%) can prevent micro-precipitation during aqueous dilution.

Visualizing the Workflow

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher from solid powder to stable solution.

Caption: Decision matrix for selecting solvents based on application (purification vs. biological stock).

Detailed Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Use this for in vitro bioassays (IC50 determination).

Reagents:

Procedure:

-

Weighing: Weigh approximately 2–5 mg of the compound into a sterile glass amber vial. (Amber glass protects thiadiazoles from potential photo-oxidation).

-

Calculation: Calculate the required volume of DMSO using the formula:

- : Volume of DMSO (mL)

- : Mass of compound (mg)

- : Molecular Weight ( g/mol )[6]

- : Desired Concentration (M)

-

Dissolution: Add the calculated volume of DMSO.

-

Critical Step: Vortex vigorously for 30 seconds.

-

Observation: If solid remains, sonicate in a water bath at

for 5–10 minutes.

-

-

QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals which will skew assay results.

Protocol B: "Step-Down" Serial Dilution (Preventing Crash-Out)

Direct dilution from 100% DMSO to 100% Water often causes immediate precipitation. Use this intermediate step.

Workflow:

-

Stock: Start with 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:10 into Assay Media + 10% DMSO . (Result: 1 mM compound in 19% DMSO).

-

Final: Dilute the Intermediate into pure Assay Media to reach final concentration.

-

Why? This allows the compound to equilibrate with the aqueous phase gradually, often stabilized by serum proteins (BSA/FBS) in the media.

-

Diagram 2: Serial Dilution Strategy

Caption: Step-down dilution method to mitigate hydrophobic precipitation during bioassays.

Troubleshooting & Stability

"Oiling Out" During Recrystallization

Problem: Upon cooling, the compound separates as a liquid oil rather than crystals. Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated).[1] Solution:

-

Re-heat to dissolve the oil.

-

Add a "seed crystal" of the pure compound.

-

Cool very slowly (wrap the flask in foil to insulate).

-

Add slightly more solvent to reduce saturation.

DMSO Stability Warning

While DMSO is excellent for solubility, it is hygroscopic.

-

Risk: Absorbed water can hydrolyze the urea linkage over time (weeks/months).

-

Mitigation: Store stocks in single-use aliquots at

or

References

-

Synthesis and Recrystallization

-

Solubility & Biological Screening

-

Thiadiazole Stability & Activity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3191482A1 - 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives - Google Patents [patents.google.com]

- 5. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Note: High-Efficiency Coupling of Phenyl Isocyanate and 2-Amino-1,3,4-Thiadiazole

Abstract

This application note details the optimized reaction conditions for the synthesis of unsymmetrical ureas via the coupling of phenyl isocyanate with 2-amino-1,3,4-thiadiazole . While isocyanate coupling is generally considered a "click" reaction, the electron-deficient nature of the thiadiazole ring and its inherent tautomeric equilibrium present specific challenges regarding nucleophilicity and solubility. This guide provides a robust protocol to maximize yield, minimize dimerization byproducts, and ensure scalability for medicinal chemistry campaigns targeting anticancer and acetylcholinesterase (AChE) inhibitor scaffolds.

Introduction & Chemical Context

Thiadiazolylureas are a privileged scaffold in drug discovery, exhibiting potent biological activities including anticancer (via kinase inhibition) and antimicrobial properties.[1] The formation of the urea linkage involves the nucleophilic attack of the thiadiazole exocyclic amine onto the electrophilic carbon of the phenyl isocyanate.

The Challenge: Nucleophilicity and Tautomerism

Unlike simple aliphatic amines or electron-rich anilines, 2-amino-1,3,4-thiadiazoles are poor nucleophiles.

-

Electron Withdrawal: The 1,3,4-thiadiazole ring is electron-withdrawing, reducing the electron density on the exocyclic amino group (

). -

Tautomeric Equilibrium: The starting material exists in equilibrium between the amine form and the imine form. While the amine form is generally predominant in solution, solvent polarity can shift this equilibrium, affecting reactivity.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the exocyclic nitrogen attacks the isocyanate carbon. A subsequent proton transfer (often solvent-assisted) yields the stable urea.

Figure 1: Mechanistic pathway of the coupling reaction. The nucleophilicity of the starting amine is the rate-determining factor.

Critical Parameter Optimization

To achieve yields >85%, the following parameters must be strictly controlled.

Solvent Selection

Solvent choice is the single most critical variable. Non-polar solvents (Toluene, Benzene) often used for standard isocyanate couplings fail here due to the poor solubility of the polar aminothiadiazole.

| Solvent | Solubility (Amine) | Reaction Rate | Workup Ease | Recommendation |

| THF (Anhydrous) | Moderate | Moderate | High (Evaporation) | Primary Choice |

| DMF/DMSO | High | High | Low (High BP) | Use only if THF fails |

| Acetonitrile | Moderate | Moderate | High | Good Alternative |

| DCM/Chloroform | Poor | Slow | High | Avoid |

| Toluene | Very Poor | Very Slow | Moderate | Avoid |

Temperature & Catalysis

-

Standard: Reflux conditions (60–80°C) are required. Room temperature reactions often stall or require days to complete due to the deactivated amine.

-

Catalyst: While many isocyanate reactions are uncatalyzed, the addition of Triethylamine (TEA) (0.1 eq) or Dibutyltin dilaurate (DBTL) (1 mol%) can significantly accelerate the reaction if the amine is particularly electron-deficient (e.g., if the thiadiazole has other EWG substituents).

Stoichiometry

Use a slight excess of Phenyl Isocyanate (1.1 – 1.2 equivalents). Isocyanates are moisture-sensitive and can hydrolyze to anilines, which then react with remaining isocyanate to form symmetric urea byproducts (Diphenylurea). A slight excess compensates for trace moisture.

Standard Operating Procedure (Protocol)

This protocol is designed for a 1.0 mmol scale reaction but is linearly scalable.

Materials

-

Reactant A: 2-Amino-1,3,4-thiadiazole (1.0 mmol, 101 mg)

-

Reactant B: Phenyl Isocyanate (1.1 mmol, 120 µL)

-

Solvent: Anhydrous THF (5.0 mL)

-

Catalyst (Optional): Triethylamine (0.1 mmol, 14 µL)

-

Glassware: Dried 25 mL Round Bottom Flask, Reflux Condenser, Nitrogen Balloon.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis of thiadiazolylureas.

Detailed Steps

-

Setup: Flame-dry the glassware and purge with Nitrogen to remove ambient moisture.

-

Dissolution: Add 2-amino-1,3,4-thiadiazole to the flask followed by anhydrous THF. If the starting material does not dissolve completely, switch to a THF/DMF (9:1) mixture.

-

Addition: Add Phenyl Isocyanate dropwise via syringe. Caution: Isocyanates are lacrymators and sensitizers; work in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 66°C for THF). Maintain reflux for 4–6 hours.

-

Checkpoint: TLC should show the disappearance of the polar amine spot (baseline or low Rf) and the appearance of a less polar urea spot.

-

-

Workup:

-

Remove heat and allow the reaction to cool to room temperature.

-

The urea product typically precipitates as a white solid upon cooling.

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the filter cake with cold diethyl ether (

) to remove unreacted isocyanate and soluble impurities.

-

-

Purification (If necessary): Recrystallization from Ethanol or Acetonitrile is the preferred method if the melting point is not sharp.

Characterization & Quality Control

Verify the product identity using the following markers.

-

Melting Point: Thiadiazolylureas typically have high melting points (>200°C). Sharpness indicates purity.

-

IR Spectroscopy: Look for the disappearance of the isocyanate peak (

) and the appearance of the Urea Carbonyl ( -

1H NMR (DMSO-d6):

-

Urea Protons: Two distinct singlets (or broad humps) for the NH protons, typically in the range of

. -

Aromatic Region: Phenyl ring protons (

) and the Thiadiazole CH proton (

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product too soluble in THF. | Concentrate reaction mixture to 1/3 volume and add Hexane to induce precipitation. |

| Symmetric Urea impurity | Wet solvent/Atmosphere. | Ensure THF is anhydrous; use fresh Isocyanate bottle; keep under |

| Incomplete Reaction | Low nucleophilicity. | Increase reflux time to 12h or add 1 mol% DBTL catalyst. |

| Sticky Gum Formation | Polymerization or impurities. | Decant solvent, triturature gum with cold Ether/Methanol to induce crystallization. |

References

-

Thiadiazole Scaffold Bioactivity: Almasirad, A., et al. "Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors."[2] Iranian Journal of Pharmaceutical Research, 2011.

-

General Isocyanate Kinetics: Satchell, D. P. N., & Satchell, R. S. "Acylation by Ketens and Isocyanates." Chemical Society Reviews, 1975.

-

Tautomerism in Aminothiadiazoles: Lill, M. A., et al. "Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole." Structural Chemistry, 2013.

-

Synthetic Methodology (Thiadiazole Ureas): Jakubkiene, V., et al. "Synthesis and biological activity of 1-(5-substituted-1,3,4-thiadiazol-2-yl)-3-phenylureas." Pharmazie, 2003.

Sources

Crystallization techniques for 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea